2-(3-Chloro-4-fluorophenyl)benzonitrile
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Overview
Description
2-(3-Chloro-4-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a biphenyl derivative, characterized by the presence of a chloro and a fluoro substituent on one of the phenyl rings, and a nitrile group on the other . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent . The reaction conditions are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The nitrile group can participate in interactions with enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzonitrile: Similar in structure but lacks the biphenyl moiety.
4-Fluorobenzonitrile: Contains only the fluoro substituent and nitrile group.
3-Chlorobenzonitrile: Contains only the chloro substituent and nitrile group.
Uniqueness
This combination of substituents provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUUJVDXYEMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718403 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-35-4 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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